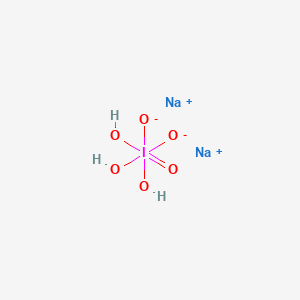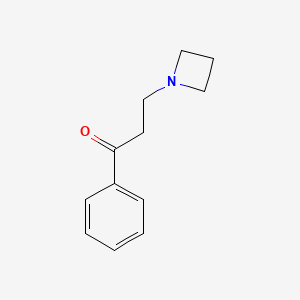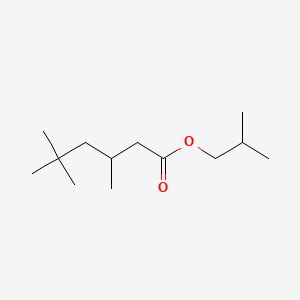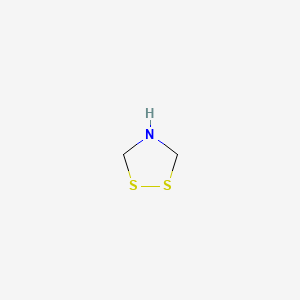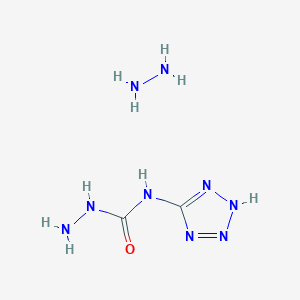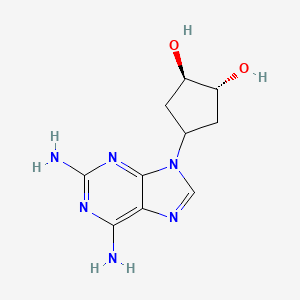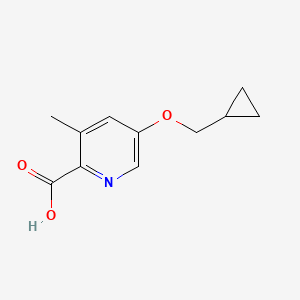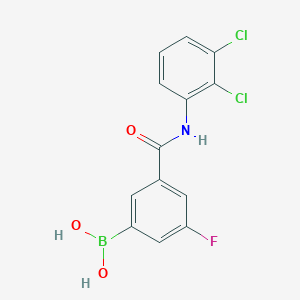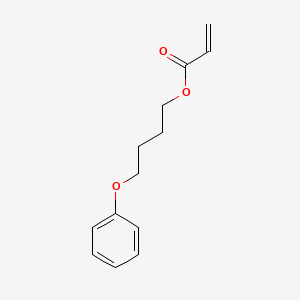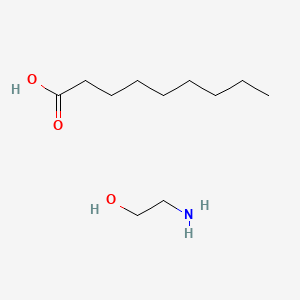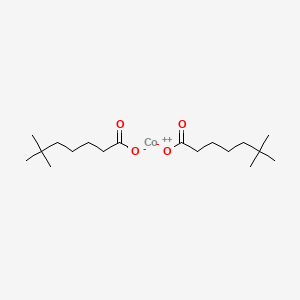
4-(Triphenylphosphoranyl)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Triphenylphosphoranyl)-2-butanol is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to a butanol backbone This compound is of significant interest in organic chemistry due to its unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylphosphoranyl)-2-butanol typically involves the reaction of triphenylphosphine with a suitable butanol derivative under controlled conditions. One common method is the reaction of triphenylphosphine with 2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate phosphonium salt, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Triphenylphosphoranyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The hydroxyl group in the butanol moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and its derivatives.
Substitution: Various substituted butanol derivatives.
Scientific Research Applications
4-(Triphenylphosphoranyl)-2-butanol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is employed in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Triphenylphosphoranyl)-2-butanol involves its interaction with various molecular targets. The triphenylphosphoranyl group can act as a nucleophile, participating in nucleophilic substitution reactions. The compound can also form coordination complexes with metal ions, influencing catalytic processes and reaction pathways.
Comparison with Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
4-(Triphenylphosphoranyl)butanoic acid: A structurally similar compound with a carboxylic acid group.
Uniqueness: 4-(Triphenylphosphoranyl)-2-butanol is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties. Its ability to participate in a wide range of chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
85769-75-1 |
|---|---|
Molecular Formula |
C22H24OP+ |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-hydroxybutyl(triphenyl)phosphanium |
InChI |
InChI=1S/C22H24OP/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23H,17-18H2,1H3/q+1 |
InChI Key |
UITKRMXPRHAWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


